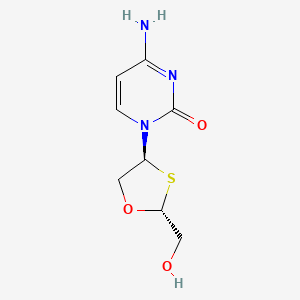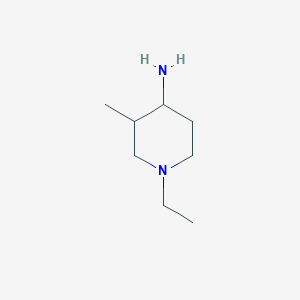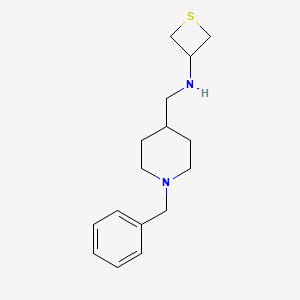![molecular formula C6H12N2 B12936813 (1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine is a unique organic compound characterized by its spirocyclic structure. This compound features a nitrogen atom integrated into a bicyclic framework, which imparts distinct chemical and physical properties. The spirocyclic structure is notable for its rigidity and three-dimensional shape, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-5-Azaspiro[2.4]heptan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group, often through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to ring-opening or further functionalization.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often in the presence of catalysts or under reflux.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (1S,3R)-5-Azaspiro[2.4]heptan-1-amine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The spirocyclic structure allows for specific binding interactions, which can be exploited in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Spiro[2.4]heptan-4-one: Another spirocyclic compound with a ketone functional group.
(1R,2R,5R)-3-(Benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol: A chiral amine with a similar bicyclic structure.
Uniqueness: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific stereochemistry and the presence of an amine group within the spirocyclic framework. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(2S,3R)-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
ILZZJZJQDKNJOH-NTSWFWBYSA-N |
Isomerische SMILES |
C1CNC[C@]12C[C@@H]2N |
Kanonische SMILES |
C1CNCC12CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


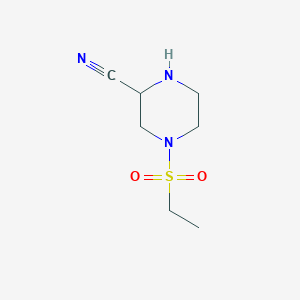

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
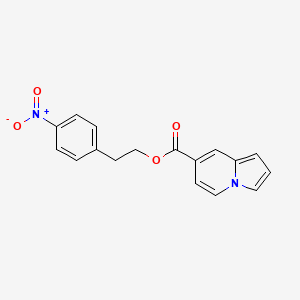
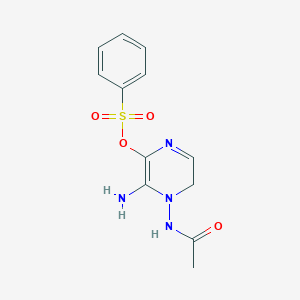
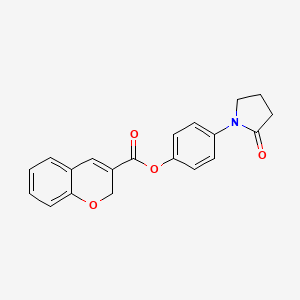
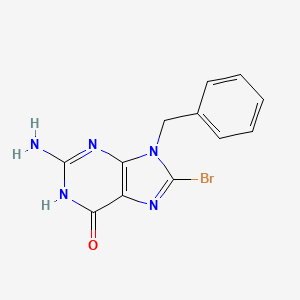
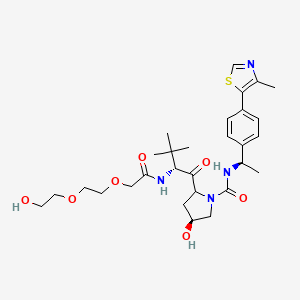
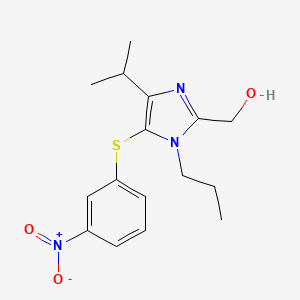
![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)
![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
